![molecular formula C8H6F3NO3 B6306391 2-Hydroxy-3-(trifluoromethoxy)benzamide CAS No. 1261610-87-0](/img/structure/B6306391.png)
2-Hydroxy-3-(trifluoromethoxy)benzamide
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Overview
Description
“2-Hydroxy-3-(trifluoromethoxy)benzamide” is a chemical compound with the molecular formula C8H6F3NO3 . It has a molecular weight of 221.13 . It is a solid substance and should be stored in a dry place at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-12)7(6)13/h1-4,13H . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, 3 oxygen atoms, and 1 nitrogen atom in the molecule .Scientific Research Applications
2-Hydroxy-3-(trifluoromethoxy)benzamide has been used in a variety of scientific research applications, including synthesis and biochemical studies. It has been used as a starting material in the synthesis of various compounds, such as 2-hydroxy-3-(trifluoromethyl)benzamide, 2-hydroxy-3-(trifluoromethylsulfonyl)benzamide, and 2-hydroxy-3-(trifluoromethylsulfonyl)benzamide. It has also been used as a reagent in the synthesis of various pharmaceuticals and other compounds.
Mechanism of Action
2-Hydroxy-3-(trifluoromethoxy)benzamide is a weak acid and is capable of forming hydrogen bonds with other molecules. It has been shown to interact with a variety of proteins, including enzymes and receptors, and can also interact with DNA and RNA. It has been used in studies of enzyme kinetics, protein-ligand interactions, and drug-receptor interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used in studies of enzyme kinetics, protein-ligand interactions, and drug-receptor interactions. It has also been used to study the effects of drugs on the brain, as well as the effects of drugs on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Hydroxy-3-(trifluoromethoxy)benzamide in lab experiments is its low cost and ease of use. It is a relatively stable compound and is not prone to degradation or decomposition. Additionally, it is soluble in water and organic solvents, making it easy to use in a variety of laboratory settings. The main limitation of using this compound in lab experiments is its low solubility in some solvents, which can make it difficult to use in certain experiments.
Future Directions
The use of 2-Hydroxy-3-(trifluoromethoxy)benzamide in scientific research is still in its early stages, and there are many potential future directions for its use. These include the use of this compound in drug discovery, as well as in studies of enzyme kinetics and protein-ligand interactions. Additionally, it could be used in studies of cell signaling pathways and the effects of drugs on the brain. Finally, it could be used in studies of the effects of drugs on the cardiovascular system, as well as in studies of the effects of environmental toxins on the human body.
Synthesis Methods
2-Hydroxy-3-(trifluoromethoxy)benzamide can be synthesized using a variety of methods. One method is the reaction of 2-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base, such as triethylamine. This method yields a white solid with a melting point of 152-154 °C.
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-5-3-1-2-4(6(5)13)7(12)14/h1-3,13H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUDMXSNGMXGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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